molecular formula C16H26N2O B5067797 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol

4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol

Cat. No.: B5067797
M. Wt: 262.39 g/mol
InChI Key: NENJRUKTCSQGPB-UHFFFAOYSA-N
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Description

4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol is an organic compound that features a phenol group attached to a butyl chain, which is further linked to an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(4-Ethylpiperazin-1-yl)butan-1-amine. This intermediate can be synthesized by reacting 4-ethylpiperazine with butylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and sulfonyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylpiperazin-1-yl)butan-1-amine: Shares the piperazine and butylamine structure but lacks the phenol group.

    2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar piperazine structure with different alkyl substituents.

    2-(1-Ethylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of piperazine.

Uniqueness

4-[3-(4-Ethylpiperazin-1-yl)butyl]phenol is unique due to the presence of both a phenol group and an ethylpiperazine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(4-ethylpiperazin-1-yl)butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-17-10-12-18(13-11-17)14(2)4-5-15-6-8-16(19)9-7-15/h6-9,14,19H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENJRUKTCSQGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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